Phenol-d5
Overview
Description
Phenol-d5 Description and Synthesis Analysis
Phenol-d5, a deuterated form of phenol, is an important compound in various chemical and material sciences. Phenols themselves are significant as starting materials and intermediates in a wide array of chemicals and materials, derived from benzene oxidation and increasingly from biomass . The synthesis of phenol-d5 can be inferred from the general methods of phenol production, with the specific isotopic labeling involving the substitution of hydrogen atoms with deuterium. The synthesis of related phenolic compounds has been extensively studied, with Schiff base compounds being synthesized from reactions involving salicylaldehyde derivatives and aminopyridines, as demonstrated in the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol .
Molecular Structure Analysis
The molecular structure of phenol-d5 can be closely related to that of phenol, with the primary difference being the replacement of hydrogen atoms with deuterium. The crystal structure of phenol derivatives has been determined through X-ray diffraction, providing insights into the geometry and electronic properties of these compounds . Theoretical studies, including density functional theory (DFT), have been used to reproduce the structure of phenol derivatives and to predict the existence of molecules in their enol form .
Chemical Reactions Analysis
Phenol-d5 undergoes various chemical reactions, including unimolecular thermal decomposition. Studies have shown that the initial decomposition steps of phenol pyrolysis involve enol/keto tautomerization to form cyclohexadienone, followed by decarbonylation to produce cyclopentadiene . Additionally, photochemical transformations induced by UV laser light have been observed, with phenol generating phenoxyl radicals and secondary photoproducts such as 2,5-cyclohexadienone .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol-d5 can be deduced from studies on phenol and its isotopologues. High-resolution photofragment translational spectroscopy has been used to investigate the dissociation dynamics of phenol-d5, revealing insights into the vibrational energy disposal within the dissociation products . The influence of phenol on the cation-enclosure properties of macrocyclic tetraamines has also been studied, showing that the dissociation of phenolic protons is facilitated by the incorporation of metal ions into the macrocycle .
Relevant Case Studies
Case studies involving phenol-d5 include the investigation of its photolysis, which provides a deeper understanding of the dissociation dynamics and energy disposal in phenoxyl radicals . Additionally, the synthesis and characterization of Schiff base compounds related to phenol-d5 offer insights into the potential applications of these compounds in various fields, such as materials science and pharmacology .
Scientific Research Applications
Phenol-d5 is an isotope-labeled analog of phenol, wherein the 2,3,4,5, and 6th protons of phenol are replaced by deuterium . It can be used as an internal analytical standard for accurate data interpretation using various analytical techniques .
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Antioxidant in Foods
- Field: Food Industry
- Application: Phenolic compounds are used as antioxidants in foods, including dairy products .
- Method: These compounds are added to food products to prevent oxidation, thereby preserving the quality and extending the shelf life .
- Outcome: The antioxidant effect of phenolic compounds contributes to the overall quality of food products, making them safer and more enjoyable for consumption .
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Food Additives
- Field: Food Industry
- Application: Phenolic compounds are used as food additives .
- Method: These compounds are added to food products to enhance their flavor, color, or shelf life .
- Outcome: The addition of phenolic compounds can improve the sensory qualities of food products, making them more appealing to consumers .
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Health Benefits
- Field: Health and Medicine
- Application: Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
- Method: These health benefits are obtained through the consumption of foods rich in phenolic compounds .
- Outcome: Regular consumption of these foods can contribute to overall health and well-being .
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Analytical Standard
- Field: Analytical Chemistry
- Application: Phenol-d5 can be used as an internal analytical standard for accurate data interpretation using various analytical techniques .
- Method: Phenol-d5 is used in analytical procedures to ensure the accuracy and reliability of the results .
- Outcome: The use of Phenol-d5 as an analytical standard contributes to the precision and reliability of analytical data .
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Synthesis of Antioxidant Compounds
- Field: Chemical Industry
- Application: Phenol-d5 is used in the synthesis of antioxidant compounds .
- Method: The phenol moiety in Phenol-d5 contributes to its antioxidant activity, making it useful for synthesizing antioxidant compounds .
- Outcome: The synthesized antioxidant compounds can be used in various industries, including food and pharmaceuticals .
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Synthesis of Anti-bacterial & Anti-carcinogenic Compounds
- Field: Pharmaceutical Industry
- Application: Phenol-d5 is used in the synthesis of anti-bacterial and anti-carcinogenic compounds .
- Method: The structure of Phenol-d5 allows it to be used for syntheses of these bioactive compounds .
- Outcome: The synthesized compounds can be used in the development of new drugs and treatments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5,6-pentadeuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol-d5 | |
CAS RN |
4165-62-2 | |
Record name | Phen-d5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4165-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phen-d5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4165-62-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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